5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
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Description
The compound “5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized in various ways. For instance, a compound “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . The structure of a similar compound, “5-(2-Chlorophenyl)-2-furoic acid”, is available on ChemSpider .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as methionine aminopeptidase 2 and methionine aminopeptidase . These enzymes play crucial roles in protein synthesis and regulation, which could potentially be influenced by the compound.
Mode of Action
This interaction could potentially alter the function of the target proteins, affecting the physiological processes they are involved in .
Biochemical Pathways
Given its potential interaction with methionine aminopeptidases, it might influence protein synthesis and regulation pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its potential interaction with methionine aminopeptidases, it might influence protein synthesis and regulation, which could have downstream effects on cellular functions .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)15-10-14(16(20)21)18-19(15)11-6-2-1-3-7-11/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUFTTXEHSSHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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